Cas no 2092624-73-0 ((1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol)

(1S)-1-(2-Fluoro-3-nitrophenyl)ethan-1-ol is a chiral aromatic alcohol featuring a fluorine substituent and a nitro group on the phenyl ring. Its stereospecific (S)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals requiring enantioselective building blocks. The electron-withdrawing nitro and fluoro groups enhance reactivity in nucleophilic substitution or reduction reactions, enabling versatile downstream functionalization. Its well-defined chirality ensures high stereochemical purity, critical for applications in drug development where enantiomeric purity impacts biological activity. The compound’s stability under standard conditions facilitates handling and storage. Suitable for use in cross-coupling reactions or as a precursor to chiral ligands, it offers synthetic flexibility in fine chemical and medicinal chemistry research.
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol structure
2092624-73-0 structure
Product name:(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
CAS No:2092624-73-0
MF:C8H8FNO3
MW:185.152425765991
CID:6361801
PubChem ID:131616498

(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
    • EN300-1840467
    • 2092624-73-0
    • Inchi: 1S/C8H8FNO3/c1-5(11)6-3-2-4-7(8(6)9)10(12)13/h2-5,11H,1H3/t5-/m0/s1
    • InChI Key: KVJWJTRLDZZNNH-YFKPBYRVSA-N
    • SMILES: FC1C(=CC=CC=1[C@H](C)O)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 185.04882128g/mol
  • Monoisotopic Mass: 185.04882128g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 194
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 66Ų

(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1840467-2.5g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
2.5g
$2211.0 2023-09-19
Enamine
EN300-1840467-5g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
5g
$3273.0 2023-09-19
Enamine
EN300-1840467-0.25g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
0.25g
$1038.0 2023-09-19
Enamine
EN300-1840467-10.0g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
10g
$4852.0 2023-06-01
Enamine
EN300-1840467-0.5g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
0.5g
$1084.0 2023-09-19
Enamine
EN300-1840467-0.05g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
0.05g
$948.0 2023-09-19
Enamine
EN300-1840467-0.1g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
0.1g
$993.0 2023-09-19
Enamine
EN300-1840467-1.0g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
1g
$1129.0 2023-06-01
Enamine
EN300-1840467-5.0g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
5g
$3273.0 2023-06-01
Enamine
EN300-1840467-1g
(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol
2092624-73-0
1g
$1129.0 2023-09-19

Additional information on (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol

Chemical Profile of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol (CAS No. 2092624-73-0)

(1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol, identified by its CAS number 2092624-73-0, is a significant compound in the field of pharmaceutical chemistry. This chiral alcohol features a benzene ring substituted with both a fluoro group and a nitro group, making it a versatile scaffold for drug discovery and development. The presence of the stereocenter at the ethyl group enhances its potential as a building block for enantiomerically pure pharmaceuticals.

The compound's structural features make it particularly interesting for medicinal chemists. The fluoro group is known to modulate the pharmacokinetic properties of molecules, often improving bioavailability and metabolic stability. Meanwhile, the nitro group can serve as a pharmacophore, influencing both the electronic and steric properties of the molecule. This combination suggests that (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol could be a valuable intermediate in the synthesis of novel therapeutic agents.

In recent years, there has been growing interest in the development of fluorinated nitroaromatic compounds due to their broad spectrum of biological activities. Studies have shown that such compounds can exhibit potent effects on various biological targets, including enzymes and receptors involved in inflammation, cancer, and infectious diseases. The enantiomeric purity of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol makes it an attractive candidate for further investigation in this context.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of chiral compounds like (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol. Techniques such as asymmetric hydrogenation and chiral resolution have been employed to achieve high enantiomeric excess, which is crucial for pharmaceutical applications. These methods not only improve yield but also reduce costs, making the compound more accessible for research and development purposes.

The pharmacological potential of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory processes. Preliminary data suggest that derivatives of this compound may exhibit anti-inflammatory properties comparable to existing therapeutics but with improved selectivity and reduced side effects.

In addition to its anti-inflammatory potential, (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol has shown promise in the context of anticancer research. The combination of the fluoro and nitro substituents may interfere with critical signaling pathways involved in tumor growth and progression. Further studies are needed to fully elucidate its mechanisms of action, but early results are encouraging for its development into a novel anticancer agent.

The synthesis of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol involves several key steps that highlight the importance of modern synthetic chemistry techniques. The introduction of the fluoro group typically requires specialized reagents and conditions to ensure high regioselectivity. Similarly, the nitration step must be carefully controlled to avoid over-nitration or decomposition of the aromatic ring. Advances in catalytic systems and green chemistry principles have made these processes more sustainable and efficient.

The role of computational chemistry in optimizing the synthesis and properties of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol cannot be overstated. Molecular modeling techniques allow researchers to predict reaction outcomes and optimize parameters before conducting experimental trials. This approach not only saves time but also reduces waste, aligning with the growing emphasis on sustainable practices in pharmaceutical research.

Evaluation of (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol's physicochemical properties is essential for understanding its behavior in biological systems. Parameters such as solubility, partition coefficient, and metabolic stability provide critical insights into its potential as a drug candidate. Recent studies have utilized advanced spectroscopic methods to characterize these properties, ensuring that future derivatives can be optimized for better pharmacokinetic profiles.

The future prospects for (1S)-1-(2-fluoro-3-nitrophenyl)ethan-1-ol are promising, given its unique structural features and demonstrated biological activity. Continued research is expected to uncover new therapeutic applications and refine synthetic strategies for its production. Collaborative efforts between academic institutions and pharmaceutical companies will likely accelerate its translation from laboratory research to clinical use.

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